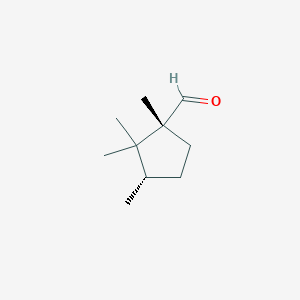
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene and a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This process builds the chiral centers of the target product through an asymmetric cycloaddition reaction . The reaction conditions are generally mild, featuring reasonable routes and simple operations, making it suitable for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of widely available and inexpensive raw materials, along with high atom economy and low production costs, makes this method viable for large-scale manufacturing .
化学反应分析
Types of Reactions
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products
Oxidation: The major product is (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic acid.
Reduction: The major product is (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-methanol.
Substitution: The products vary depending on the nucleophile used but generally result in the formation of substituted cyclopentane derivatives.
科学研究应用
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific context and target .
相似化合物的比较
Similar Compounds
- (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic acid
- (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-methanol
- (1R,3S)-3-Amino-1-cyclopentanol
Uniqueness
The uniqueness of (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde lies in its specific stereochemistry and the presence of an aldehyde functional group.
属性
IUPAC Name |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-6-10(4,7-11)9(8,2)3/h7-8H,5-6H2,1-4H3/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJFSKPUCMPGP-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
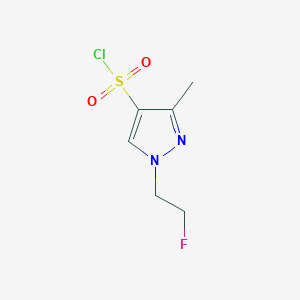
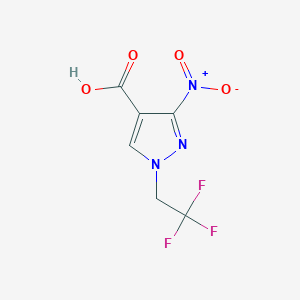
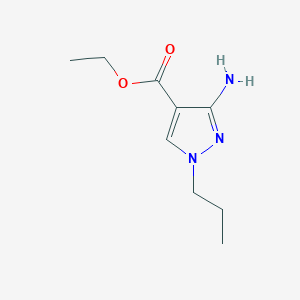
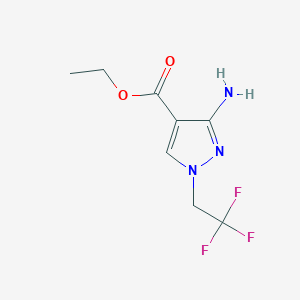
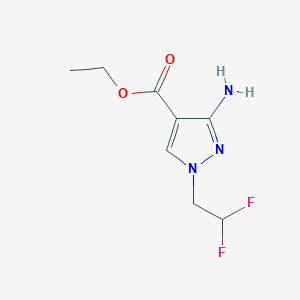
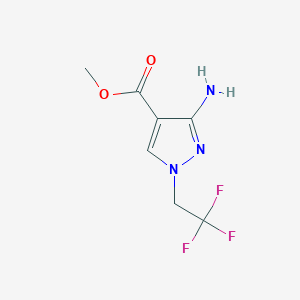
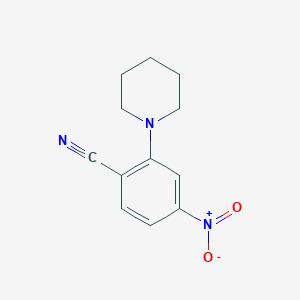
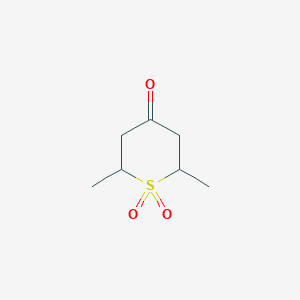
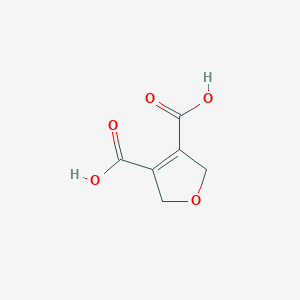
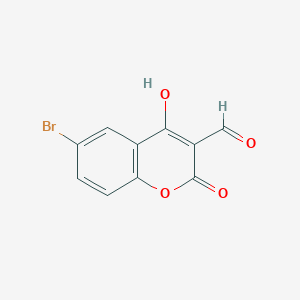
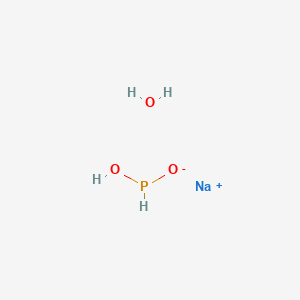
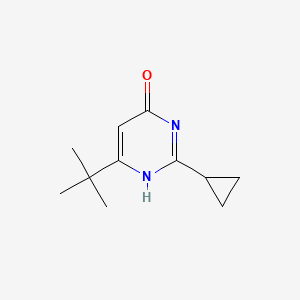
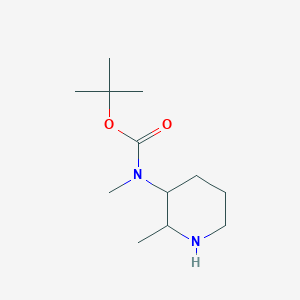
![6-Isopropoxybenzo[d][1,3]dioxol-5-amine](/img/structure/B8006979.png)
